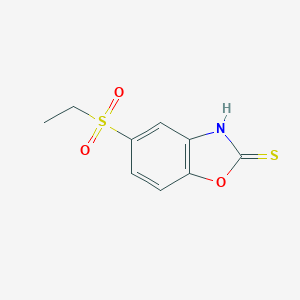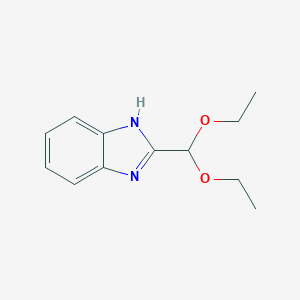![molecular formula C15H10ClNO2 B184815 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one CAS No. 40728-69-6](/img/structure/B184815.png)
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one, also known as CTB, is a synthetic compound that belongs to the benzoxazine family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.
Mechanism Of Action
The exact mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to interact with DNA and RNA, which may contribute to its pharmacological effects.
Biochemical And Physiological Effects
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Advantages And Limitations For Lab Experiments
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several potential future directions for research on 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one. One area of interest is the development of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one as a potential therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one and its potential interactions with other molecules in biological systems.
Synthesis Methods
The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one involves the condensation of 2-aminophenol with p-tolualdehyde in the presence of chloroacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been optimized by several researchers, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
40728-69-6 |
|---|---|
Product Name |
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one |
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
7-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(18)19-14/h2-8H,1H3 |
InChI Key |
RRJLRMAQHMFYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Other CAS RN |
40728-69-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



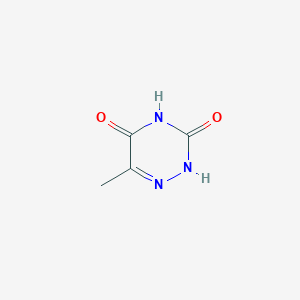
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
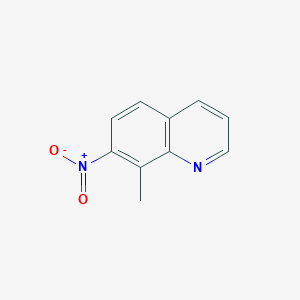

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
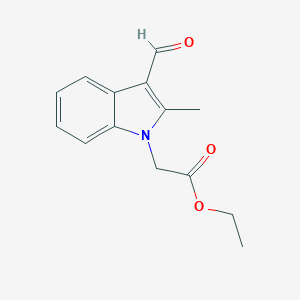
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
